4-Nitrobenzylthioinosine
Overview
Description
Synthesis Analysis
- NBTI's synthesis often involves modifications to reduce its polarity and enhance its affinity for ENT1. For instance, replacing its ribose moiety with substituted benzyl groups has been explored. Modifications such as halogen, hydroxyl, (trifluoro)methyl(-oxy), nitro, and amine functionalities on the benzyl group have been studied. Despite these changes, compounds have shown a high affinity for ENT1, with Ki values in the low nanomolar range (Tromp et al., 2004).
Molecular Structure Analysis
- The molecular structure of NBTI and its analogues has been determined using techniques like single-crystal X-ray diffraction. For example, the molecular structure of N6-(4-nitrobenzyl)-β-D-2′-deoxyadenosine, a potent inhibitor of adenosine permeation in cells, was analyzed to understand the role of the 4-nitrobenzyl group in inhibiting nucleoside transport (Quail et al., 1987).
Chemical Reactions and Properties
- NBTI's chemical properties include its ability to bind tightly but reversibly to nucleoside transport sites in cells. This binding characteristic is key to its function as a transport inhibitor. Various studies have explored its binding kinetics and the effect of different substitutions on its affinity and transport inhibition capabilities (Wu et al., 1983).
Physical Properties Analysis
- The physical properties of NBTI include aspects like its molecular weight and solubility. For instance, radiation-inactivation analysis has been used to estimate the apparent molecular weight of the nitrobenzylthioninosine-binding complex in human erythrocyte membranes (Jarvis et al., 1980).
Chemical Properties Analysis
- NBTI's chemical properties are closely tied to its role as a nucleoside transport inhibitor. Studies have shown its binding affinity and inhibition potency for nucleoside transport in various cell types, highlighting its specificity and effectiveness in blocking nucleoside transport (Jarvis et al., 1982).
Scientific Research Applications
1. Inhibition of Equilibrative Nucleoside Transporters
- Summary of Application: NBMPR is routinely used at concentrations of 0.10 μM and 0.10 mM to specifically inhibit transport of nucleosides mediated by equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), respectively .
- Methods of Application: The application involves performing accumulation assays with Hoechst 33342 (a model dual substrate of ABCB1 and ABCG2) and bi-directional transport studies with the ABCG2 substrate .
- Results or Outcomes: It was found that NBMPR inhibited Hoechst 33342 accumulation in MDCKII-ABCG2 cells (IC 50 = 53 μM) but not in MDCKII-ABCB1 and MDCKII-parental cells .
2. Probe of Transporter Function and Biology
- Summary of Application: NBMPR has been a valuable probe of transporter function and biology, enabling, for example, quantitation of transporter elements on cells .
- Methods of Application: The application involves the use of NBMPR as a probe to study the function and biology of transporters .
- Results or Outcomes: The use of NBMPR has enabled the quantitation of transporter elements on cells and provided an approach to their isolation from plasma membrane preparations .
3. Treatment of Ischemic Heart Diseases and Strokes
- Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
- Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
- Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .
4. Photochemical Aryl-Aryl Coupling
- Summary of Application: A novel class of diazonium salts is introduced for the photochemical aryl-aryl coupling to produce (substituted) biphenyls .
- Methods of Application: This involves the use of UV-A light (365 nm) to generate an aryl-radical which undergoes direct C-H arylation at an arene, forming the product in reasonable reaction times .
- Results or Outcomes: With the implementation of a continuous flow setup in a capillary photoreactor, 13 different biphenyl derivatives are successfully synthesized .
5. Nucleoside Transporter Inhibitors
- Summary of Application: Novel halogenated nitrobenzylthioinosine analogs have been synthesized and evaluated for their binding affinity at the human es nucleoside transporter .
- Methods of Application: The application involves the synthesis of novel halogenated nitrobenzylthioinosine analogs and their evaluation using flow cytometry .
- Results or Outcomes: All of the compounds showed high binding affinity as shown by their ability to displace the fluorescent es transporter ligand, SAENTA-X8-fluorescein .
6. Treatment of Ischemic Heart Diseases and Strokes
- Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
- Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
- Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .
4. Photochemical Aryl-Aryl Coupling
- Summary of Application: A novel class of diazonium salts is introduced for the photochemical aryl-aryl coupling to produce (substituted) biphenyls .
- Methods of Application: This involves the use of UV-A light (365 nm) to generate an aryl-radical which undergoes direct C-H arylation at an arene, forming the product in reasonable reaction times .
- Results or Outcomes: With the implementation of a continuous flow setup in a capillary photoreactor, 13 different biphenyl derivatives are successfully synthesized .
5. Nucleoside Transporter Inhibitors
- Summary of Application: Novel halogenated nitrobenzylthioinosine analogs have been synthesized and evaluated for their binding affinity at the human es nucleoside transporter .
- Methods of Application: The application involves the synthesis of novel halogenated nitrobenzylthioinosine analogs and their evaluation using flow cytometry .
- Results or Outcomes: All of the compounds showed high binding affinity as shown by their ability to displace the fluorescent es transporter ligand, SAENTA-X8-fluorescein .
6. Treatment of Ischemic Heart Diseases and Strokes
- Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
- Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
- Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJFJRCWPVDHY-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040947 | |
Record name | 4-Nitrobenzylthioinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzylthioinosine | |
CAS RN |
38048-32-7 | |
Record name | S-(4-Nitrobenzyl)-6-thioinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38048-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzylthioinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038048327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzylthioinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-((4-nitrobenzyl)thio)-9-β-D-ribofuranosylpurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROBENZYLTHIOINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV1L2DZM2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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